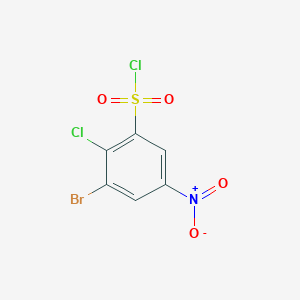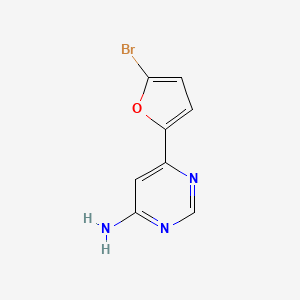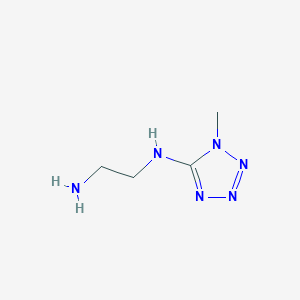![molecular formula C15H23BrClNO B1527389 4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride CAS No. 1219972-50-5](/img/structure/B1527389.png)
4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
This compound has a molecular weight of 348.7 g/mol. More detailed physical and chemical properties are not available in my current sources.Wissenschaftliche Forschungsanwendungen
Metabolic and Thermogenic Studies
Research on compounds structurally similar to "4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride" demonstrates potential applications in metabolic and thermogenic studies. For instance, studies on derivatives of piperidine have shown effects on feeding behavior, energy expenditure, and weight regulation in rodent models. These findings indicate a possible application in researching obesity and metabolic disorders (Massicot et al., 1984); (Massicot et al., 1985).
Antimicrobial and Antituberculosis Activity
Compounds with structural elements similar to "4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride" have been evaluated for their antimicrobial and antituberculosis activity. Research into spiro-piperidin-4-ones, for example, has revealed significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting potential applications in developing new antituberculosis agents (Kumar et al., 2008).
Anticholinergic and Antispasmodic Properties
Studies on piperidine derivatives have also explored their anticholinergic activities, which could be relevant in designing drugs to treat conditions like irritable bowel syndrome or asthma. Research into 4-acyloxy-1-alkyl-1-(1,3-dioxolan-4-ylmethyl)piperidinium compounds has shown promising anticholinergic properties, indicating potential for further exploration in this domain (Sugai et al., 1984).
Structural and Molecular Studies
There are also studies focused on the crystal and molecular structure of compounds with piperidine motifs, providing insights into their conformational dynamics and interaction potentials. These studies are crucial for understanding the physicochemical properties that influence the biological activity of such compounds (Szafran et al., 2007).
Safety and Hazards
This compound should be handled with care. It’s recommended to keep the container tightly closed, protect it from moisture, and store it away from heat/sparks/open flames/hot surfaces . It’s also advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
4-[(4-bromo-2-propan-2-ylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-11(2)14-9-13(16)3-4-15(14)18-10-12-5-7-17-8-6-12;/h3-4,9,11-12,17H,5-8,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUGMYANKGZHSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527307.png)








![{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid](/img/structure/B1527326.png)


![[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1527329.png)